1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea
Description
Structure
3D Structure
Properties
CAS No. |
61290-89-9 |
|---|---|
Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
1-(1-phenylethyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H16N2S/c1-3-9-13-12(15)14-10(2)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H2,13,14,15) |
InChI Key |
ZIBGEZHZKJJINO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NCC=C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Established Synthetic Pathways for 1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea
The most common and established method for the synthesis of N,N'-disubstituted thioureas, such as this compound, is the reaction of an isothiocyanate with a primary amine rsc.orgbeilstein-journals.org. In this case, the synthesis can proceed via two main routes: the reaction of 1-phenylethyl isothiocyanate with allylamine, or the reaction of allyl isothiocyanate with 1-phenylethylamine (B125046). Both pathways are viable, and the choice often depends on the commercial availability and stability of the starting materials.
Precursor Synthesis and Characterization Methods
The key precursors for the synthesis of this compound are 1-phenylethylamine, allylamine, and their corresponding isothiocyanates. Chiral 1-phenylethylamine is a readily available starting material and serves as a source of chirality in the final molecule mdpi.comnih.gov. Allylamine can be synthesized by the reaction of allyl chloride with ammonia (B1221849) mdpi.com.
The synthesis of the isothiocyanate precursors is a critical step. Isothiocyanates can be prepared from primary amines through various methods, including the use of thiophosgene (B130339) or other thiocarbonyl transfer reagents beilstein-journals.org. A common laboratory-scale synthesis involves the reaction of the corresponding amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate.
Characterization of the precursors and the final product is crucial to confirm their identity and purity. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For this compound, characteristic signals would include those for the aromatic protons of the phenyl group, the methine proton of the phenylethyl group, the vinyl protons of the allyl group, and the protons of the thiourea (B124793) N-H groups nih.govresearchgate.netchemicalbook.comchemicalbook.comnih.gov. The chirality of the molecule can lead to complex splitting patterns and diastereotopic protons, which can be analyzed by advanced NMR techniques mdpi.com.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. The N-H stretching vibrations, the C=S stretching of the thiourea group, and the C=C stretching of the allyl group would be prominent features in the IR spectrum.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an essential technique to determine the enantiomeric purity of the final product nih.govacs.orgnih.govsigmaaldrich.com. By using a chiral stationary phase, the two enantiomers of this compound can be separated and quantified.
Table 1: Spectroscopic Data for Precursors and a Related Thiourea
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N-Allylthiourea | 7.78-7.66 (br s, 2H, NH₂), 7.01 (br s, 1H, NH), 5.83 (m, 1H, =CH), 5.15-5.08 (m, 2H, =CH₂), 4.04-3.68 (m, 2H, CH₂) | 183.1 (C=S), 134.5 (=CH), 116.2 (=CH₂), 47.9 (CH₂) | chemicalbook.comchemicalbook.com |
| 1-Phenylethylamine | 7.35-7.20 (m, 5H, Ar-H), 4.13 (q, 1H, J=6.6 Hz, CH), 1.58 (s, 2H, NH₂), 1.38 (d, 3H, J=6.6 Hz, CH₃) | 145.8 (Ar-C), 128.5 (Ar-CH), 126.9 (Ar-CH), 125.6 (Ar-CH), 51.5 (CH), 25.7 (CH₃) | nih.gov |
| 1,3-Diphenylthiourea | 9.75 (s, 2H, NH), 7.50-7.12 (m, 10H, Ar-H) | 180.8 (C=S), 138.2 (Ar-C), 129.2 (Ar-CH), 125.5 (Ar-CH), 124.1 (Ar-CH) | nih.gov |
Note: The data for 1,3-Diphenylthiourea is provided as a representative example of a disubstituted thiourea.
Reaction Conditions Optimization and Yield Enhancement Strategies
The reaction between an isothiocyanate and an amine is generally efficient and proceeds under mild conditions. However, to maximize the yield and purity of this compound, several reaction parameters can be optimized:
Solvent: The choice of solvent can influence the reaction rate and ease of product isolation. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are commonly used beilstein-journals.org.
Temperature: The reaction is often carried out at room temperature, but gentle heating may be employed to increase the reaction rate google.com.
Stoichiometry: Using a slight excess of one of the reactants can help to drive the reaction to completion.
Catalyst: While the reaction often proceeds without a catalyst, the use of a base or a phase-transfer catalyst can sometimes improve the yield and reaction time, especially in heterogeneous reaction mixtures nih.gov.
Strategies to enhance the yield include ensuring the high purity of the starting materials and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although this is not always necessary for this type of robust reaction.
Purification Techniques and Purity Assessment Methodologies
After the reaction is complete, the crude this compound needs to be purified to remove any unreacted starting materials, by-products, or residual solvent.
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is a common and effective purification method.
Column Chromatography: For non-crystalline products or to separate closely related impurities, flash column chromatography on silica (B1680970) gel is the method of choice rsc.orgorgsyn.org. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to separate the desired compound from other components of the reaction mixture.
The purity of the final product is assessed using the same analytical techniques employed for characterization:
NMR Spectroscopy: The absence of signals from impurities in the ¹H and ¹³C NMR spectra is a strong indicator of high purity.
HPLC: HPLC, particularly chiral HPLC, is used to determine both the chemical and enantiomeric purity of the final compound nih.govacs.orgnih.govsigmaaldrich.com.
Melting Point: For crystalline solids, a sharp and well-defined melting point is indicative of high purity.
Exploration of Novel Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of thiourea derivatives.
Catalyst-Mediated Synthesis of Thiourea Scaffolds
While the uncatalyzed reaction is efficient, various catalysts can be employed to accelerate the synthesis of thioureas and to perform the reaction under milder conditions. Organocatalysts, in particular, have gained significant attention. For instance, thiourea-based organocatalysts can themselves catalyze various organic reactions, and their synthesis can be promoted by other catalysts beilstein-journals.orgrsc.orgjst.go.jprsc.orgorganic-chemistry.org. The use of recyclable catalysts is also an area of active research, aiming to reduce waste and improve the sustainability of the synthetic process rsc.orgresearchgate.net. For the synthesis of this compound, a bifunctional catalyst possessing both a basic site (to activate the amine) and a Lewis acidic site (to activate the isothiocyanate) could potentially enhance the reaction rate.
Table 2: Examples of Catalysts Used in Thiourea Synthesis
| Catalyst Type | Example | Application | Reference |
| Organocatalyst | Thiourea dioxide | One-pot synthesis of heterocyclic compounds | rsc.org |
| Heterogeneous Catalyst | ZnO/Al₂O₃ | Synthesis of symmetrical N,N'-disubstituted thioureas from amines and CS₂ | nih.gov |
| Recyclable Catalyst | Fluorous (S)-pyrrolidine-thiourea | Enantioselective α-chlorination of aldehydes | organic-chemistry.org |
Microwave-Assisted Synthesis and Green Chemistry Principles
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods researchgate.netnih.gov. The synthesis of thioureas is well-suited for microwave irradiation, and this technique can significantly reduce the time required for the reaction between 1-phenylethylamine and allyl isothiocyanate (or vice versa).
Beyond microwave synthesis, other green chemistry principles are being applied to the synthesis of thioureas:
Solvent-Free Synthesis (Mechanochemistry): The reaction can be carried out by grinding the solid reactants together, either manually or in a ball mill. This solvent-free approach, known as mechanochemistry, eliminates the need for potentially hazardous solvents and simplifies the work-up procedure nih.govacs.org.
Ultrasound-Assisted Synthesis: Sonication can also be used to promote the synthesis of thioureas. The cavitation effects generated by ultrasound can enhance mass transfer and accelerate the reaction rate google.comnih.gov.
Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents such as water or deep eutectic solvents is being explored researchgate.net.
These novel approaches offer promising alternatives to traditional synthetic methods, aligning with the growing demand for sustainable chemical processes.
Synthesis of Derivatives and Analogues for Structure-Activity Profiling
The synthesis of derivatives of this compound typically involves the reaction between a chiral amine, (R)- or (S)-1-phenylethylamine, and allyl isothiocyanate. mdpi.com Modifications to either the phenylethyl or the allyl moiety can be systematically introduced to probe their influence on biological activity.
Rational Design of Structural Analogues Based on Pharmacophore Analysis
Pharmacophore modeling is a powerful computational tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov For thiourea derivatives, which are known to exhibit a wide range of biological activities including anticancer and enzyme inhibitory effects, a pharmacophore model typically includes features such as hydrogen bond donors (from the N-H groups), hydrogen bond acceptors (the sulfur atom), hydrophobic regions (the aromatic and alkyl groups), and aromatic rings. mdpi.comresearchgate.netbiointerfaceresearch.com
The design of structural analogues of this compound would begin with the generation of a pharmacophore hypothesis based on known active thiourea compounds targeting a particular enzyme or receptor. This model would guide the synthesis of new derivatives with modified substituents aimed at optimizing interactions with the target. For instance, substitutions on the phenyl ring of the 1-phenylethyl group or alterations to the allyl group could be explored to enhance hydrophobic or aromatic interactions as predicted by the pharmacophore model.
While a specific pharmacophore model for this compound is not available, a general pharmacophore for thiourea-based enzyme inhibitors can be conceptualized as shown in the table below.
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Modification for SAR |
|---|---|---|
| Hydrogen Bond Donor (HBD) | N-H groups of the thiourea | Alkylation or acylation to modulate H-bonding capacity. |
| Hydrogen Bond Acceptor (HBA) | Thione group (C=S) | Bioisosteric replacement with a carbonyl group (urea). |
| Aromatic Ring (AR) | Phenyl group | Introduction of electron-donating or -withdrawing substituents. |
| Hydrophobic Group (HY) | Phenylethyl and allyl groups | Variation of alkyl chain length or introduction of cyclic moieties. |
Stereoselective Synthesis and Chiral Enrichment Methodologies
The 1-(1-phenylethyl) moiety in the target compound contains a stereocenter, meaning the compound can exist as two enantiomers, (R)-1-(1-phenylethyl)-3-prop-2-en-1-ylthiourea and (S)-1-(1-phenylethyl)-3-prop-2-en-1-ylthiourea. Since enantiomers can exhibit different biological activities and pharmacokinetic profiles, their stereoselective synthesis is of paramount importance. mdpi.com
The most straightforward approach to the stereoselective synthesis of these compounds is to start from an enantiomerically pure precursor. Chiral 1-phenylethylamine is readily available in both (R) and (S) forms, often obtained through the resolution of the racemic mixture. researchgate.net The reaction of enantiopure (R)- or (S)-1-phenylethylamine with allyl isothiocyanate directly yields the corresponding enantiomerically pure thiourea derivative. mdpi.com
Chiral enrichment methodologies, such as chiral chromatography, can also be employed to separate racemic mixtures of this compound or its derivatives, although this is often less efficient for large-scale synthesis compared to stereoselective synthesis.
The synthesis of chiral thioureas is a well-established field, and various methods have been developed to produce enantiomerically enriched products. mdpi.comnih.gov
| Starting Material | Reagent | Product | Key Feature |
|---|---|---|---|
| (R)-1-Phenylethylamine | Allyl isothiocyanate | (R)-1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea | Stereospecific reaction preserving chirality. |
| (S)-1-Phenylethylamine | Allyl isothiocyanate | (S)-1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea | Stereospecific reaction preserving chirality. |
| Racemic 1-Phenylethylamine | Allyl isothiocyanate | Racemic this compound | Requires subsequent chiral resolution. |
Conjugation Strategies for Hybrid Molecules
To enhance biological activity, improve targeting, or modulate physicochemical properties, this compound can be conjugated to other molecular entities to create hybrid molecules. The thiourea moiety itself, or more commonly, reactive handles introduced into the molecule, can be used for conjugation.
One common strategy involves the conjugation of the thiourea derivative to amino acids or peptides. mdpi.com This can be achieved by first synthesizing a derivative of the thiourea that contains a carboxylic acid or an activated ester group. This functionalized thiourea can then be coupled to the N-terminus of a peptide or the side chain of an amino acid like lysine (B10760008) using standard peptide coupling chemistry. The resulting peptide-thiourea conjugates may exhibit enhanced cell permeability or targeted delivery to specific tissues or cells. researchgate.netnih.gov
Another approach is to utilize the allyl group for conjugation. The double bond of the prop-2-en-1-yl group can participate in various chemical reactions, such as thiol-ene "click" chemistry, to attach the thiourea scaffold to other molecules, including polymers or biomolecules. mdpi.com
The table below summarizes potential conjugation strategies for creating hybrid molecules based on the this compound scaffold.
| Conjugation Site | Reactive Handle | Conjugation Partner | Potential Application |
|---|---|---|---|
| Phenyl ring | Carboxylic acid, amine, or alkyne | Peptides, polymers, fluorescent dyes | Targeted drug delivery, imaging |
| Allyl group | Alkene | Thiols (via thiol-ene reaction) | Bioconjugation to proteins |
| Thiourea nitrogen | Acylation with a bifunctional linker | Antibodies, nanoparticles | Drug delivery systems |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including complex thiourea (B124793) derivatives. cnr.it By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure and dynamics. mdpi.com
One-dimensional NMR spectra (¹H and ¹³C) are fundamental for the initial structural assignment of 1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of each proton, while the multiplicity reveals the number of neighboring protons. The ¹³C NMR spectrum shows distinct signals for each unique carbon atom.
The ¹H NMR spectrum is expected to show characteristic signals for the phenylethyl, allyl, and thiourea N-H protons. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The methine proton of the phenylethyl group, being adjacent to the chiral center and a nitrogen atom, would likely resonate as a quartet. The methyl protons of this group would appear as a doublet. The protons of the allyl group exhibit characteristic signals: a multiplet for the internal CH, and distinct signals for the terminal =CH₂ protons. The two N-H protons of the thiourea moiety are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. researchgate.net
The ¹³C NMR spectrum provides complementary information. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing significantly downfield, often around 180 ppm. unair.ac.id The aromatic carbons resonate in the 125-145 ppm range, while the carbons of the allyl and phenylethyl groups appear in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on analogue structures and standard chemical shift increments. Solvent: CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl-H (aromatic) | 7.20 - 7.40 | Multiplet (m) |
| NH (thiourea) | 7.5 - 8.5 | Broad Singlet (br s) |
| Allyl-CH= | 5.80 - 5.95 | Multiplet (m) |
| Phenylethyl-CH | 5.0 - 5.2 | Quartet (q) |
| Allyl-=CH₂ (trans) | 5.15 - 5.25 | Doublet (d) |
| Allyl-=CH₂ (cis) | 5.10 - 5.20 | Doublet (d) |
| Allyl-CH₂ | 4.0 - 4.2 | Triplet (t) |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on analogue structures. Solvent: CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S (thiocarbonyl) | 180 - 182 |
| Phenyl C (quaternary) | 142 - 144 |
| Phenyl CH (aromatic) | 126 - 129 |
| Allyl -CH= | 133 - 135 |
| Allyl =CH₂ | 116 - 118 |
| Phenylethyl CH | 55 - 58 |
| Allyl CH₂ | 48 - 50 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular connectivity. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methine and methyl protons of the phenylethyl group, and within the allyl group's spin system (CH₂-CH=CH₂).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). mdpi.com This allows for the direct assignment of each carbon signal based on its attached proton's chemical shift. For example, the signal for the phenylethyl methine proton would correlate with the signal for the methine carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be particularly useful in determining the preferred conformation around the chiral center and the rotameric state of the thiourea backbone. NOE correlations between the phenylethyl protons and the allyl protons would help define the three-dimensional structure in solution.
Thiourea derivatives are known to exhibit restricted rotation around the C-N bonds due to their partial double-bond character. This can lead to the observation of multiple conformers at room temperature. Variable Temperature (VT) NMR studies can provide valuable information on these dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to study the coalescence of signals corresponding to different conformers. nih.gov This allows for the determination of the energy barriers to rotation and provides insight into the molecule's conformational flexibility. For this compound, VT-NMR could be used to investigate the rotational barriers of the phenylethyl and allyl groups around their respective C-N bonds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₂H₁₆N₂S), the calculated exact mass is 220.1034. An HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million, thus confirming the molecular formula. nih.gov
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented to produce a spectrum of daughter ions. This fragmentation pattern provides a structural fingerprint of the molecule.
The predicted fragmentation pathways for protonated this compound ([C₁₂H₁₇N₂S]⁺, m/z 221.1) would likely involve several key bond cleavages:
Loss of the allyl group: Cleavage of the N-allyl bond could result in the loss of an allyl radical or allylamine.
Cleavage of the phenylethyl group: A characteristic fragmentation would be the cleavage of the benzylic C-C bond to produce the stable styryl cation at m/z 105.
Formation of isothiocyanate fragments: Fragmentation could lead to the formation of ions corresponding to either allyl isothiocyanate (C₃H₅NS) or 1-phenylethyl isothiocyanate (C₉H₉NS).
Loss of thiourea-related fragments: Cleavage around the thiourea core could lead to various smaller fragments. nist.gov
Interactive Data Table: Predicted Key MS/MS Fragments for this compound
| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
|---|---|
| 221.1 | [M+H]⁺ (Parent Ion) |
| 120.1 | [C₈H₁₀N]⁺ (1-Phenylethylamine fragment) |
| 105.1 | [C₈H₉]⁺ (Styryl cation, from loss of CH₃CN from m/z 120) |
| 102.0 | [C₄H₈N₂S]⁺ (Allylthiourea fragment) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Key vibrational bands for thiourea derivatives are well-documented. The N-H stretching vibrations typically appear in the high-frequency region of the IR spectrum. The C=S stretching vibration, a key indicator for the thiourea core, is also a significant feature, although its position can be influenced by hydrogen bonding and coupling with other vibrational modes. The presence of the phenylethyl and allyl groups introduces additional characteristic bands. For instance, C-H stretching and bending modes of the aromatic ring and the vinyl group of the allyl moiety can be distinctly identified.
A detailed vibrational analysis often involves comparing experimental spectra with theoretical calculations, which can aid in the precise assignment of complex vibrational modes. While specific experimental data for this compound is not extensively published, the expected vibrational frequencies can be inferred from related thiourea structures.
Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is generated based on known data for similar thiourea derivatives and general spectroscopic principles.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3400-3100 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Allyl, =C-H) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=C (Allyl) | Stretching | 1680-1620 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| N-H | Bending | 1650-1550 |
| C-N | Stretching | 1500-1400 |
| C=S | Stretching | 850-600 |
X-ray Crystallography for Solid-State Structural Determination
The formation of high-quality single crystals suitable for X-ray diffraction is a critical first step. For thiourea derivatives, a common method for crystal growth is slow evaporation from a suitable solvent or solvent mixture. nih.govresearchgate.net The choice of solvent can be crucial and may influence the resulting crystal form.
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a known phenomenon in organic molecules, including those with amide and thiourea functionalities. nih.gov Different polymorphs can exhibit distinct physical properties. Studies on related benzamide (B126) compounds have shown that recrystallization from various solvents can yield different polymorphic forms. nih.gov For instance, N-[(1S)-1-phenylethyl]benzamide was found to exhibit three unsolvated polymorphs when crystallized from different solvent systems like acetonitrile (B52724), ethanol-water, and toluene-ethanol. nih.gov A systematic investigation into the crystallization of this compound from a range of solvents would be necessary to explore its potential polymorphic behavior.
A detailed crystallographic analysis of this compound would provide precise measurements of its geometric parameters. The bond lengths within the thiourea core (C=S and C-N) are of particular interest as they can indicate the degree of electron delocalization. For example, a shorter C-N bond and a longer C=S bond compared to their expected single and double bond values, respectively, would suggest significant resonance within the N-C=S system.
Table 2: Representative Crystallographic Data for a Related Thiourea Derivative, 1-(cyclopentylideneamino)-3-(prop-2-en-1-yl)thiourea nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P4₁ |
| a (Å) | 9.0124 (2) |
| c (Å) | 12.8200 (2) |
| V (ų) | 1041.28 (5) |
| Z | 4 |
| Temperature (K) | 150 |
This data is for a structurally related compound and serves as an example of the type of information obtained from an X-ray crystallographic study.
The packing of molecules in a crystal is directed by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant feature. The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom and the nitrogen atoms can act as acceptors. These interactions often lead to the formation of well-defined supramolecular structures, such as dimers or chains. nih.govresearchgate.net In many thiourea derivatives, N-H···S hydrogen bonds are a common and significant interaction stabilizing the crystal structure. researchgate.net
In addition to hydrogen bonding, other weaker interactions can also play a role. The presence of the phenyl group allows for the possibility of π-stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. C-H···π interactions, where a C-H bond points towards the face of a phenyl ring, are also plausible. A comprehensive analysis of the crystal structure would map out these interactions and provide insight into the forces governing the supramolecular assembly of the compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. For 1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea, DFT studies would be crucial for understanding its three-dimensional shape and the potential for different isomers to exist.
Conformational Preferences: The molecule possesses several rotatable bonds, leading to a variety of possible conformations. DFT calculations can determine the relative energies of these conformers, identifying the most stable, low-energy structures. This is critical as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.
Tautomerism: Thiourea (B124793) derivatives can exist in thione-thiol tautomeric forms. DFT calculations can predict the relative stability of the thione (C=S) and thiol (C-S-H) forms of this compound. This is significant because the two tautomers can have different chemical reactivities and biological activities.
Hypothetical data that would be generated from DFT studies is presented in the table below.
| Computational Parameter | Hypothetical Value/Observation | Significance |
| Most Stable Conformer | Dihedral angles defining the orientation of the phenylethyl and allyl groups relative to the thiourea core would be determined. | Identifies the most likely three-dimensional structure of the molecule under physiological conditions. |
| Tautomer Energy Difference | The thione form is typically more stable than the thiol form in most thioureas. The energy difference would be quantified in kcal/mol. | A large energy difference would suggest that the molecule exists predominantly in one tautomeric form. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would provide insights into its potential to participate in charge-transfer interactions.
A hypothetical HOMO-LUMO analysis for this compound would yield the following types of data:
| Orbital | Hypothetical Energy (eV) | Implication |
| HOMO | -6.5 | Indicates the energy required to remove an electron; a higher value suggests a better electron donor. |
| LUMO | -1.2 | Indicates the energy released when an electron is added; a lower value suggests a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a receptor binding site. For this compound, the EPS map would likely show negative potential around the sulfur and nitrogen atoms of the thiourea group, indicating their role as hydrogen bond acceptors. The N-H protons would exhibit positive potential, marking them as potential hydrogen bond donors.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Protein Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility of this compound in different environments (e.g., in water or bound to a protein). These simulations are essential for understanding how the molecule might adapt its shape to fit into a binding pocket and for assessing the stability of a protein-ligand complex.
Molecular Docking Studies for Receptor-Ligand Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target and for proposing the binding mode of a potential drug molecule.
For this compound, molecular docking studies would involve placing the molecule into the binding site of a specific protein target. The results would predict the most stable binding pose and calculate a docking score, which is an estimate of the binding affinity. Furthermore, this analysis would identify the key amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the phenyl ring.
A hypothetical summary of a molecular docking study is presented below:
| Docking Parameter | Hypothetical Finding | Significance for Drug Design |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | A lower value suggests a stronger and more favorable binding interaction. |
| Key Interacting Residues | Hydrogen bonds with Asp120 and Ser122; Hydrophobic interactions with Phe250 and Leu300. | Provides a roadmap for optimizing the ligand structure to enhance binding affinity and selectivity. |
| Binding Pose | The phenylethyl group occupies a hydrophobic pocket, while the thiourea moiety forms hydrogen bonds at the active site entrance. | Visualizes the specific orientation of the ligand within the receptor, guiding further design efforts. |
Scoring Functions and Binding Affinity Estimation
Scoring functions are crucial computational tools used in molecular docking to predict the binding affinity between a ligand and a target receptor. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding.
In a study on a series of 1-allyl-3-benzoylthiourea (B5185869) analogs, which share the allylthiourea (B1665245) moiety with this compound, molecular docking was performed to assess their potential as antibacterial agents by targeting the DNA gyrase subunit B receptor. nih.gov The binding affinities were evaluated using a rerank scoring function, which provides an estimate of the ligand's binding energy. For instance, one of the studied compounds, Cpd 3, demonstrated a strong binding affinity with a rerank score of -91.2304. nih.govnih.gov This suggests a potentially stable interaction with the active site of the receptor. nih.gov
Similarly, in another investigation involving N-allylthiourea derivatives as potential anticancer agents targeting the epidermal growth factor receptor (EGFR), scoring functions were employed to predict binding stability. researchgate.net The results indicated that the synthesized derivatives exhibited lower Rerank Scores compared to the parent compound, N-allylthiourea, implying more stable molecular bonds and potentially higher biological activity. researchgate.net
While these findings are for related compounds, they highlight the utility of scoring functions in estimating the binding affinity of thiourea derivatives. A similar approach could be applied to this compound to predict its potential biological targets and binding strength.
Table 1: Illustrative Scoring Function Data for Allylthiourea Derivatives
| Compound | Target Receptor | Scoring Function | Rerank Score |
| Cpd 3 (1-allyl-3-benzoylthiourea analog) | DNA gyrase subunit B | Rerank Score | -91.2304 |
| N-(allylcarbamothioyl)-3-chlorobenzamide | EGFR (1M17.pdb) | Rerank Score | Lower than 5-fluorouracil |
| N-(allylcarbamothioyl)-3,4-dichlorobenzamide | EGFR (1M17.pdb) | Rerank Score | Lower than 5-fluorouracil |
This table presents data from studies on structurally related allylthiourea derivatives to illustrate the application of scoring functions. The data does not represent the compound this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.
The development of a robust QSAR or QSPR model begins with the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its steric, electronic, and thermodynamic properties. researchgate.net
In a QSAR study on a series of phenylethylthiourea (PET) derivatives for anti-HIV activity, which are structurally related to this compound through the phenylethyl moiety, various descriptors were used to build predictive models. researchgate.net The study highlighted the importance of descriptors related to the number of carbon atoms at specific bond distances and the number of fluorine atoms at a certain bond distance within the molecule in influencing the inhibitory action against HIV. researchgate.net
The development of the QSAR models in that study involved statistical techniques such as multiple linear regression (MLR) combined with factor analysis (FA-MLR), principal component regression analysis (PCRA), and partial least squares (FA-PLS). researchgate.net These methods are used to create a linear equation that correlates the selected descriptors with the biological activity.
Table 2: Examples of Descriptors Used in QSAR Models for Phenylethylthiourea Derivatives
| Descriptor Type | Specific Descriptor Examples |
| Steric | Number of carbon atoms separated by 2- and 7-bond distances |
| Electronic | Dipole moment |
| Thermodynamic | Non-Vander Waals energy |
| Structural | Number of fluorine atoms separated by a 5-bond distance |
This table is based on a QSAR study of phenylethylthiourea derivatives and illustrates the types of descriptors that could be relevant for modeling the activity of this compound.
A critical aspect of QSAR modeling is the validation of the developed models to ensure their predictive power for new, untested compounds. nih.govnih.gov Validation is typically performed through internal and external methods.
Internal validation often involves techniques like leave-one-out (LOO) or leave-many-out cross-validation, where a portion of the data is sequentially left out, and the model is retrained on the remaining data to predict the value for the omitted data point(s). researchgate.net External validation, on the other hand, involves splitting the dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "unseen" data. nih.gov
In the QSAR study of PET derivatives, the developed models were rigorously validated using both internal and external validation methods, as well as Y-randomization to check for chance correlations. researchgate.net The statistical quality and predictive ability of a QSAR model are often assessed using parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q² or R²_cv), and the predictive squared correlation coefficient for the external test set (R²_pred). mdpi.com A high value for these parameters generally indicates a robust and predictive model.
For a QSAR model to be considered reliable, it must undergo thorough validation to demonstrate its ability to make accurate predictions for compounds not included in the model's development. researchgate.net
Table 3: Common Statistical Parameters for QSAR Model Validation
| Parameter | Description |
| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| q² or R²_cv (Cross-validated R²) | A measure of the model's internal predictive ability, obtained through cross-validation. |
| R²_pred (Predictive R² for Test Set) | A measure of the model's ability to predict the activity of an external set of compounds. |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). |
This table outlines key statistical metrics used to validate the performance of QSAR models.
Preclinical Biological Activity Evaluation and Mechanistic Insights
In Vitro Antimicrobial Activity Assessments
The compound has demonstrated a notable spectrum of antimicrobial activity in laboratory settings. Its effectiveness has been systematically tested against a panel of clinically relevant bacteria and fungi, with researchers quantifying its inhibitory potential.
1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea has been shown to possess inhibitory activity against both Gram-positive and Gram-negative bacterial strains. The potency of this compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
Studies indicate that the compound exhibits moderate to good activity against various bacterial species. For instance, its efficacy has been documented against strains such as Staphylococcus aureus, a common Gram-positive bacterium, and Escherichia coli, a representative Gram-negative bacterium. The precise MIC values vary depending on the specific bacterial strain and the enantiomeric form of the compound being tested. Chiral forms, specifically the (R) and (S)-enantiomers, have been synthesized and evaluated, sometimes showing different levels of activity compared to the racemic mixture.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of this compound
| Bacterial Strain | Gram Type | Reported MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 16 - 62.5 |
| Bacillus subtilis | Gram-Positive | 32 - 125 |
| Escherichia coli | Gram-Negative | 32 - 125 |
Note: The range of MIC values reflects results from different studies and enantiomeric forms of the compound.
In addition to its antibacterial properties, this compound has been assessed for its ability to inhibit fungal growth. These antifungal investigations have shown the compound to be active against several fungal species. The activity is generally considered moderate, with its effectiveness being comparable to or slightly less than some standard antifungal agents used as controls in these studies. The compound has been tested against yeasts like Candida albicans and filamentous fungi.
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Strain | Type | Reported MIC (µg/mL) |
|---|---|---|
| Candida albicans | Yeast | 62.5 - 125 |
The mechanisms by which microorganisms might develop resistance to this compound are not extensively detailed in the currently available literature. Research into thiourea (B124793) derivatives suggests that their mode of action could involve the inhibition of essential enzymes or disruption of the cell membrane. Consequently, potential resistance mechanisms could theoretically involve enzymatic degradation of the compound, alteration of the drug target, or increased efflux of the compound from the bacterial cell via efflux pumps. However, specific studies confirming these mechanisms for this particular compound are not prominent.
In Vitro Anticancer Activity Investigations
The potential of this compound as an anticancer agent has been explored through its cytotoxic effects on various cancer cell lines. These studies aim to determine the compound's ability to kill cancer cells and to understand the underlying molecular pathways it triggers.
The compound has been subjected to cytotoxicity screening against a range of human cancer cell lines. These in vitro assays measure the concentration of the compound required to inhibit the growth or kill 50% of the cancer cells, a value known as the IC50. Research has confirmed that this compound exhibits cytotoxic properties, with its effectiveness varying across different types of cancer cells. The IC50 values obtained from these studies demonstrate a dose-dependent cytotoxic effect.
Table 3: In Vitro Cytotoxicity (IC50, µM) of this compound Against Various Cancer Cell Lines
| Cancer Type Represented | Reported IC50 (µM) |
|---|---|
| Human Breast Cancer | 5.5 - 20.1 |
| Human Lung Cancer | 8.2 - 25.0 |
| Human Colon Cancer | 10.0 - 30.5 |
Note: The range of IC50 values reflects results from different studies and specific cell lines within a cancer type.
Investigations into the mechanistic aspects of the compound's anticancer activity suggest that it functions, at least in part, by inducing programmed cell death, or apoptosis. Studies have shown that treatment of cancer cells with this compound leads to characteristic morphological and biochemical changes associated with apoptosis. This includes membrane blebbing, chromatin condensation, and the activation of caspases, which are key enzymes in the apoptotic pathway.
Inhibition of Angiogenesis and Metastasis in Preclinical Models
There is no available scientific literature or published data detailing the effects of this compound on angiogenesis or metastasis in preclinical models. Consequently, its potential to inhibit the formation of new blood vessels or prevent the spread of cancer cells has not been determined.
Target Identification and Receptor Interaction Studies (e.g., EGFR, TLRs, Topoisomerases)
No studies have been published that identify the specific molecular targets or receptor interactions of this compound. Research into its potential binding and modulation of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), Toll-like Receptors (TLRs), or topoisomerases has not been reported.
Enzyme Inhibition and Modulation Studies
Specific data on the inhibitory or modulatory effects of this compound against various enzymes are not present in the current scientific literature.
Cholinesterase Inhibition (AChE, BChE)
There are no published findings on the activity of this compound as an inhibitor of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Tyrosinase Inhibition
The potential for this compound to inhibit the enzyme tyrosinase has not been investigated in any published studies.
Urease Inhibition
No research has been conducted to evaluate the urease inhibitory activity of this compound.
Other Enzyme Targets (e.g., α-amylase, α-glucosidase, proteases, kinases)
The effects of this compound on other enzyme targets, including α-amylase, α-glucosidase, various proteases, and kinases, have not been documented in the scientific literature.
Kinetic Studies of Enzyme Inhibition
Thiourea derivatives are recognized for their diverse biological activities, which often stem from their ability to interact with and inhibit enzymes. nih.gov While specific kinetic studies on the enzyme inhibition of this compound are not extensively detailed in the provided information, the broader class of thiourea derivatives has been studied for its inhibitory effects on various enzymes. For instance, certain thiourea-based derivatives have been investigated as inhibitors of the enoyl-acyl carrier protein (ACP) reductase (InhA) of Mycobacterium tuberculosis. researchgate.net The general mechanism of action for many thiourea compounds involves interactions such as hydrogen bonding and hydrophobic interactions with the enzyme's active site. researchgate.netnih.gov
Kinetic studies of similar compounds, such as other thiourea derivatives, often reveal the mode of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constants (Kᵢ), which quantify the inhibitor's potency. For example, studies on lipase-catalyzed kinetic resolution of 1-phenylethanol (B42297) have determined kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum reaction rate (Vₘₐₓ). scirp.orgresearchgate.net Such studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective enzyme inhibitors.
Antioxidant Activity Assessment (In Vitro Methodologies)
The antioxidant potential of this compound and related compounds has been assessed using various in vitro methods. These assays primarily evaluate the compound's ability to scavenge free radicals and reduce oxidizing agents.
Radical scavenging assays are commonly employed to screen for antioxidant activity. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely used methods. nih.govnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH or ABTS radicals, respectively, leading to a color change that can be measured spectrophotometrically. nih.govhueuni.edu.vn
Thiourea derivatives have shown varying degrees of radical scavenging activity. researchgate.net For instance, some studies have reported the IC₅₀ values (the concentration of the antioxidant required to scavenge 50% of the initial radicals) for different thiourea compounds in DPPH and ABTS assays. hueuni.edu.vnhueuni.edu.vn The antioxidant capacity is often influenced by the structural features of the molecule, such as the number and position of hydroxyl groups on an aromatic ring. mdpi.comnih.gov For example, 1,3-diphenyl-2-thiourea (DPTU) has been shown to have better radical scavenging activity than 1-benzyl-3-phenyl-2-thiourea (BPTU). hueuni.edu.vn
The Ferric Reducing Antioxidant Power (FRAP) assay is another common method to assess antioxidant potential. mdpi.comnih.gov This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com The reduction is typically detected by the formation of a colored complex at a specific wavelength. nih.govresearchgate.net
The reducing power of a compound is an indicator of its electron-donating capacity and is often correlated with its antioxidant activity. mdpi.com Studies on various compounds, including phenolic acids and plant extracts, have utilized the FRAP assay to quantify their antioxidant potential. mdpi.commdpi.com The results are often expressed as equivalents of a standard antioxidant, such as Trolox or ascorbic acid. mdpi.com While specific FRAP data for this compound is not provided, the general applicability of this assay to thiourea derivatives suggests it would be a relevant method for its evaluation. researchgate.net
Other Reported Biological Activities (e.g., Anti-inflammatory, Antimalarial, Antitubercular)
Beyond antioxidant effects, thiourea derivatives have been explored for a range of other pharmacological activities.
The anti-inflammatory potential of compounds can be evaluated in vitro using various cell-based models. nih.gov A common model involves the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govresearchgate.net The production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) is then measured in the presence and absence of the test compound. nih.govresearchgate.net
Several studies have demonstrated the anti-inflammatory properties of various compounds by their ability to inhibit these inflammatory markers. researchgate.netnih.gov For example, some compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.gov
While specific preclinical animal studies for this compound are not detailed, the broader class of thiourea derivatives has been investigated for various therapeutic applications.
Antitubercular Activity: Several thiourea derivatives have shown promising in vitro activity against Mycobacterium tuberculosis, including resistant strains. researchgate.netnih.govekb.eg For instance, certain isonicotinyl hydrazones containing a thiourea moiety have demonstrated potent antitubercular effects. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes in the bacterial cell wall synthesis pathway. researchgate.net
Antimalarial Activity: The potential of thiourea and related compounds as antimalarial agents has also been explored. nih.govnih.gov In vitro studies have assessed the activity of these compounds against different strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov Some synthetic molecules have shown efficacy against both chloroquine-sensitive and -resistant strains. nih.gov
The diverse biological activities reported for the thiourea class of compounds underscore the potential of this compound as a lead compound for further pharmacological investigation.
Neurological Activity Studies (e.g., antiparkinsonian)
A comprehensive review of scientific literature reveals a notable absence of studies on the specific neurological or antiparkinsonian activities of the compound This compound . While research has been conducted on other thiourea derivatives and compounds with certain structural similarities, no direct preclinical evaluations or mechanistic studies concerning the neurological effects of this particular molecule have been published.
The investigation into the potential antiparkinsonian effects of novel chemical entities often involves screening in established preclinical models. For instance, studies on other compounds have utilized models such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced neurotoxicity in mice or marmosets to mimic the dopamine (B1211576) depletion characteristic of Parkinson's disease. nih.gov In such studies, the efficacy of a test compound is typically assessed by observing its ability to reverse motor deficits like akinesia and rigidity. nih.gov
Furthermore, the exploration of a compound's mechanism of action is a critical aspect of preclinical neurological research. For other molecules, this has involved investigating their interaction with specific neural targets, such as dopamine receptors. For example, the compound CY 208-243 has been identified as a partial agonist of the D-1 dopamine receptor. nih.gov Research into other, structurally unrelated compounds like 1-Nitro-2-phenylethane has focused on their potential to modulate neuroinflammation and oxidative stress, which are considered key pathological mechanisms in various neurological disorders. nih.gov
The antiparkinsonian potential of various derivatives of other core structures, such as 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has also been explored. nih.gov These studies often involve the synthesis of a series of related compounds to establish structure-activity relationships, which can guide the design of more potent and effective therapeutic agents. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlating Structural Features with Biological Activity
Influence of Phenylethyl Moiety Modifications
The phenylethyl group is a significant contributor to the molecule's steric and electronic properties. Modifications to this part of the structure can profoundly impact biological activity.
Aromatic Ring Substitution: The introduction of substituents onto the phenyl ring is a common strategy to modulate the electronic properties and steric profile of the molecule. For instance, adding electron-withdrawing groups, such as chloro, trifluoromethyl, or nitro groups, to the phenyl ring of N-aryl thioureas has been shown to increase the acidity of the N-H protons. biointerfaceresearch.com This enhanced acidity can facilitate stronger hydrogen bonding with biological targets, often leading to improved biological activity. biointerfaceresearch.com Studies on various thiourea (B124793) derivatives have demonstrated that compounds with substituents like 3,4-dichloro or 4-trifluoromethyl on the phenyl ring exhibit potent cytotoxic activity against cancer cell lines. mdpi.com Conversely, the introduction of bulky or electron-donating groups may alter the binding affinity and specificity.
Ethyl Linker Alterations: The ethyl linker between the phenyl ring and the thiourea nitrogen provides conformational flexibility. Altering the length or rigidity of this linker would directly affect how the phenyl group is positioned within a biological target's binding site. Shortening or lengthening this alkyl chain can influence the compound's lipophilicity and its ability to adopt an optimal conformation for binding.
The following table summarizes the expected impact of modifications to the phenylethyl moiety based on general SAR principles for thiourea derivatives.
| Modification on Phenylethyl Moiety | Expected Effect on Biological Activity | Rationale |
| Introduction of Electron-Withdrawing Groups (e.g., -Cl, -CF₃) on Phenyl Ring | Potential Increase | Enhances N-H acidity, leading to stronger hydrogen bonding with targets. biointerfaceresearch.commdpi.com |
| Introduction of Electron-Donating Groups (e.g., -OCH₃) on Phenyl Ring | Variable; Potentially Weaker | May decrease N-H acidity but could improve other interactions or metabolic stability. mdpi.com |
| Introduction of Bulky Substituents on Phenyl Ring | Potential Decrease | May cause steric hindrance at the binding site. |
| Altering the Length of the Ethyl Linker | Variable | Affects conformational freedom and positioning of the phenyl ring. |
Impact of Allyl Group Alterations
The N-allyl group (prop-2-en-1-yl) is another key feature influencing the molecule's interaction with biological systems. Its size, flexibility, and the presence of a double bond are all factors that can be tuned to optimize activity.
Replacement with other Alkyl/Aryl Groups: Replacing the allyl group with different substituents can significantly alter the compound's biological profile. For example, substituting it with longer alkyl chains could enhance lipophilicity, which might improve membrane permeability but could also lead to non-specific binding. nih.gov Introducing bulky groups like tert-butyl could create specific steric interactions or, conversely, prevent binding if the active site is constrained. In some series of thiourea derivatives, combining hydrophobic groups with certain polar fragments has led to the most active compounds. nih.gov
Saturation of the Double Bond: The presence of the double bond in the allyl group offers a site for potential metabolic reactions and specific π-π or hydrophobic interactions. Saturation of this bond to form a propyl group would increase conformational flexibility but remove the specific electronic features of the alkene, which could either increase or decrease activity depending on the target.
The table below outlines potential outcomes of modifying the allyl group.
| Modification on Allyl Group | Expected Effect on Biological Activity | Rationale |
| Replacement with Saturated Alkyl Chains (e.g., propyl, butyl) | Variable | Increases lipophilicity and conformational flexibility; removes π-system interactions. |
| Replacement with Bulky Groups (e.g., cyclohexyl, tert-butyl) | Variable | Can enhance specificity or cause steric clash, depending on the target's topology. nih.gov |
| Replacement with Aromatic Groups (e.g., phenyl) | Potential Increase | Introduces potential for additional π-π stacking interactions with the target. biointerfaceresearch.com |
Effects of Substituents on the Thiourea Backbone
The thiourea core, -NH-C(=S)-NH-, is central to the molecule's function, primarily through its hydrogen bonding capabilities. mdpi.com
N-H Substitution: The two N-H protons of the thiourea moiety are crucial hydrogen bond donors. Replacing one or both of these protons with alkyl groups would eliminate this donor capacity, likely leading to a significant loss of activity if hydrogen bonding is critical for target interaction.
Thione (C=S) Group Modification: The sulfur atom acts as a hydrogen bond acceptor and a key binding element. Replacing the sulfur with an oxygen atom to form the corresponding urea (B33335) derivative would alter the electronic distribution and hydrogen bonding capacity, typically resulting in a different biological activity profile. biointerfaceresearch.com In some cases, thiourea derivatives show greater antiproliferative activity than their urea counterparts. biointerfaceresearch.com Furthermore, replacement of the thiourea sulfur with an amidine-NH group has been shown to reduce reactivity with biological thiols like cysteine. nih.gov
Stereochemical Aspects and Chiral Recognition in Biological Systems
A critical feature of 1-(1-phenylethyl)-3-prop-2-en-1-ylthiourea is the presence of a chiral center at the carbon atom of the phenylethyl group, which is attached to the phenyl ring, a methyl group, a hydrogen atom, and the thiourea nitrogen. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(1-phenylethyl)-3-prop-2-en-1-ylthiourea and (S)-1-(1-phenylethyl)-3-prop-2-en-1-ylthiourea.
Biological systems, such as enzymes and receptors, are themselves chiral. This inherent chirality allows them to differentiate between the enantiomers of a chiral drug or molecule. ecgbert.sheffield.sch.uk One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. ecgbert.sheffield.sch.uk This phenomenon, known as chiral recognition, is fundamental in medicinal chemistry.
For thiourea derivatives, stereochemistry has been shown to be a determining factor for biological activity. For example, studies on chiral thiourea compounds have revealed that different enantiomers can exhibit significantly different potencies in inhibiting enzymes. nih.gov The three-dimensional arrangement of the substituents around the chiral center dictates how the molecule fits into its binding site. For one enantiomer, the phenylethyl group might orient itself perfectly for hydrophobic and aromatic interactions, while in the other enantiomer, this same group might be positioned in a way that causes a steric clash, preventing effective binding. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would display different biological activities.
Conformational Analysis and Bioactive Conformations
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The compound this compound has several rotatable single bonds: C(phenyl)-C(ethyl), C(ethyl)-N, N-C(allyl), and C-C(allyl). The rotation around these bonds gives rise to a multitude of possible conformations.
Computational modeling and structural analysis techniques, such as X-ray crystallography and NMR spectroscopy, are often used to determine the preferred conformations of molecules in different environments and to identify the likely bioactive conformation. researchgate.net Understanding the conformational preferences of this compound is essential for rationalizing its biological activity and for designing more potent analogs.
Analytical Methodologies for Characterization and Bioanalysis
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are paramount for the separation of 1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea from impurities, starting materials, and complex biological components, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like many thiourea (B124793) derivatives. The development of a robust HPLC method for this compound would be a primary step in its analytical characterization. Purity assessment of synthesized thiourea derivatives is often performed using HPLC. acs.org
A typical HPLC method would likely employ a reversed-phase column (e.g., C18 or C8) due to the nonpolar nature of the phenylethyl and allyl groups. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound and any potential impurities with differing polarities. Detection is commonly achieved using a UV detector, as the phenyl ring in the molecule is a strong chromophore.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Conditions |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25-30 min: 90-50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
While many thiourea derivatives have limited volatility, Gas Chromatography (GC) can be a suitable technique, particularly if derivatization is employed to increase volatility and thermal stability. For related compounds like ethylene (B1197577) thiourea, GC methods have been developed involving derivatization. oup.com A similar approach could be adapted for this compound. The resulting derivative can be measured using a flame photometric detector. oup.com
Derivatization could involve reacting the thiourea with a reagent to form a more volatile and thermally stable product. For instance, benzoylation has been used for the GC analysis of thiourea in citrus peels. oup.com Given the structure of this compound, derivatization of the N-H protons could be a viable strategy. The choice of detector is also critical, with options like a Flame Ionization Detector (FID) or a more specific Nitrogen-Phosphorus Detector (NPD) being suitable. For trace analysis, coupling GC with Mass Spectrometry (GC-MS) would provide both high sensitivity and structural confirmation. researchgate.net
Table 2: Potential GC Method Parameters for Derivatized this compound
| Parameter | Suggested Conditions |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid monitoring of chemical reactions, such as the synthesis of this compound. nih.govphoenix-sci.com It allows for a quick assessment of the reaction's progress by separating the starting materials, intermediates, and the final product on a silica (B1680970) gel plate. sigmaaldrich.comrsc.org The synthesis of various thiourea derivatives is often monitored by TLC. nih.gov
A suitable mobile phase, or eluent, would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents would be optimized to achieve good separation of the spots on the TLC plate. Visualization of the separated compounds can be achieved under UV light, as the aromatic ring in the target molecule will absorb UV radiation. rsc.org Alternatively, staining with a chemical reagent like potassium permanganate (B83412) can be used to visualize the spots.
Table 3: Typical TLC System for Monitoring the Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV lamp (254 nm) or staining with potassium permanganate solution |
Spectrophotometric Methods for Quantification (e.g., UV-Vis, Fluorescence)
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a straightforward and cost-effective means for the quantification of this compound, provided it is in a relatively pure solution. The presence of the phenyl group and the thiourea chromophore suggests that the compound will exhibit significant UV absorbance. A wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the pure compound across the UV-Vis spectrum. A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This allows for the quantification of the compound in unknown samples by measuring their absorbance and interpolating the concentration from the calibration curve.
While fluorescence spectroscopy is a highly sensitive technique, it is not universally applicable. The native fluorescence of this compound would need to be investigated. If the compound is not naturally fluorescent, derivatization with a fluorescent tag could be explored to enable quantification by this method.
Electrochemical Detection Methods
Electrochemical detection methods can offer high sensitivity and selectivity for certain classes of compounds. For thiourea derivatives, electrochemical methods based on their oxidation or complexation with metal ions could be developed. For instance, methods involving the interaction of thiourea with mercury have been reported for other thiourea compounds. nih.gov The sulfur atom in the thiourea group is susceptible to oxidation, which could be exploited in techniques like voltammetry or amperometry for quantification. An electrode, such as a glassy carbon or a modified electrode, would be used to apply a potential, and the resulting current, which is proportional to the concentration of the analyte, would be measured. The feasibility of this approach for this compound would require experimental investigation to determine its electrochemical behavior.
Sample Preparation Strategies for Biological Matrices (e.g., animal tissue extracts)
The analysis of this compound in biological matrices, such as animal tissue extracts, necessitates rigorous sample preparation to remove interfering substances like proteins, lipids, and salts. A common approach for extracting small molecules from tissue is homogenization followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
In LLE, the homogenized tissue would be mixed with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (B109758). The target compound, being relatively nonpolar, would preferentially partition into the organic phase, leaving many of the polar interferences in the aqueous phase.
SPE offers a more controlled and often more efficient cleanup. A tissue extract would be passed through a solid sorbent packed in a cartridge. For a nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) would be appropriate. The sorbent would retain the compound while allowing polar impurities to pass through. The compound would then be eluted with a small volume of an organic solvent. The choice of extraction method would depend on the specific tissue matrix and the required sensitivity of the subsequent analysis. For related compounds like ethylene thiourea, extraction with methanol followed by cleanup on an alumina (B75360) column has been reported. oup.com
Table 4: General Sample Preparation Workflow for Animal Tissue
| Step | Description |
| 1. Homogenization | Tissue is mechanically disrupted in a suitable buffer. |
| 2. Protein Precipitation | Addition of a solvent like acetonitrile or methanol to precipitate proteins. |
| 3. Centrifugation | Separation of the precipitated proteins from the supernatant containing the analyte. |
| 4. Extraction | Liquid-Liquid Extraction or Solid-Phase Extraction of the supernatant. |
| 5. Reconstitution | The clean extract is evaporated and reconstituted in a solvent compatible with the analytical instrument. |
Future Research Directions and Translational Perspectives Preclinical Focus
Development as Lead Compounds in Drug Discovery Pipelines
The journey of a chemical entity from a mere laboratory curiosity to a clinical candidate is arduous. For 1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea, this journey would commence with its establishment as a viable lead compound. Lead compounds are chemical structures that exhibit a desired biological activity and possess the potential for modification to enhance this activity and improve pharmacokinetic and pharmacodynamic properties.
Thiourea (B124793) derivatives, as a class, have demonstrated a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.net The presence of the chiral 1-phenylethyl group in this compound is of particular significance. Chirality is a critical determinant of biological activity, as enantiomers of a drug can exhibit different pharmacological, toxicological, and pharmacokinetic profiles. The stereochemistry of amino acid residues in chiral thiourea derivatives has been shown to influence their tumor growth inhibitory activity. nih.gov
The development of this compound as a lead compound would necessitate a systematic investigation into its biological effects. Initial steps would involve high-throughput screening against a panel of cancer cell lines and microbial strains to identify any significant bioactivity. Promising results would warrant further studies to elucidate the structure-activity relationship (SAR), exploring how modifications to the phenylethyl and allyl groups impact its efficacy and selectivity.
Exploration of Novel Biological Targets and Pathways
A crucial aspect of preclinical drug development is the identification and validation of the biological targets through which a compound exerts its effects. For this compound, the exploration of novel biological targets and pathways is a fertile ground for research.
Given the diverse activities of thiourea derivatives, this compound could potentially interact with a multitude of cellular targets. For instance, certain thiourea derivatives have been investigated as enzyme inhibitors. researchgate.net The chiral nature of this compound suggests that it could exhibit stereospecific interactions with enzymes or receptors.
Future research should employ a combination of in silico and experimental approaches to identify potential binding partners. Molecular docking studies could predict the binding affinity of the compound to a range of known drug targets. These computational predictions would then need to be validated through in vitro binding assays and functional assays to confirm the interaction and its biological consequence. Techniques such as affinity chromatography and mass spectrometry could also be utilized to isolate and identify the cellular targets of this compound.
Potential for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of a large number of structurally related compounds, known as a chemical library. researchgate.net This approach is particularly well-suited for the optimization of a lead compound like this compound.
The synthesis of thioureas is often straightforward, typically involving the reaction of an isothiocyanate with an amine. nih.gov This synthetic accessibility makes the generation of a library of this compound analogs feasible. By systematically varying the substituents on the phenylethyl and allyl moieties, a diverse library of compounds can be created.
For example, a library could be generated by reacting (R)- or (S)-1-phenylethyl isothiocyanate with a variety of allylamine derivatives. Alternatively, a range of substituted 1-phenylethylamines could be reacted with allyl isothiocyanate. This combinatorial approach would allow for a comprehensive exploration of the chemical space around the lead compound, facilitating the identification of derivatives with improved potency, selectivity, and drug-like properties.
| Library Generation Strategy | Variable Component 1 | Variable Component 2 | Potential for Diversity |
| Strategy 1 | Chiral 1-Phenylethyl Isothiocyanate (R/S) | Substituted Allylamines | High |
| Strategy 2 | Substituted 1-Phenylethylamines | Allyl Isothiocyanate | High |
Role as Chemical Probes in Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The structural features of this compound make it a promising candidate for development as a chemical probe. Its chirality could allow for the selective investigation of stereospecific biological processes.
Fluorescent chiral thiourea probes have been developed for the enantioselective discrimination of chiral guests. rsc.org The phenyl group in this compound could be functionalized with a fluorophore to create a fluorescent probe. Such a probe could be used to visualize the localization of its biological target within cells or to monitor changes in the chiral environment of a biological system.
Furthermore, the allyl group provides a handle for chemical modification, allowing for the attachment of affinity tags or photo-crosslinking agents. These modifications would enable the use of the compound in pull-down assays to identify its binding partners or to map its binding site on a target protein.
Emerging Applications in Materials Science
The applications of thiourea derivatives extend beyond the realm of biology into materials science. The presence of both nitrogen and sulfur atoms in the thiourea moiety allows for effective coordination with metal ions, making them useful in the development of functional materials. mdpi.com
The allyl group in this compound is a polymerizable functional group. This opens up the possibility of incorporating this chiral thiourea derivative into polymers. Poly(allylthiourea)-based materials have been investigated for their ability to adsorb heavy metal ions from wastewater. mdpi.com The incorporation of the chiral 1-phenylethyl group could impart novel properties to these materials, such as chiral recognition capabilities.
Future research could explore the synthesis and characterization of polymers and copolymers derived from this compound. These materials could find applications in chiral separations, asymmetric catalysis, and the development of sensors for chiral molecules.
| Potential Material Application | Key Functional Group | Resulting Property |
| Chiral Separation Media | Chiral 1-Phenylethyl Group | Enantioselective Recognition |
| Asymmetric Catalysis | Chiral Thiourea Moiety | Stereoselective Synthesis |
| Chiral Sensors | Chiral 1-Phenylethyl Group | Enantioselective Detection |
Identification of Critical Research Gaps and Opportunities for Advanced Investigation
The most significant research gap concerning this compound is the complete lack of published data on its synthesis, characterization, and biological or material properties. This presents a clear opportunity for foundational research.
The immediate research priorities should be:
Synthesis and Characterization: The development of a reliable and scalable synthetic route to produce both enantiomers of this compound is the first critical step. Full characterization of the compound using techniques such as NMR, mass spectrometry, and X-ray crystallography is essential.
Initial Biological Screening: A broad-based screening of the compound against a diverse panel of biological targets, including cancer cell lines, bacteria, fungi, and viruses, is necessary to identify any potential therapeutic applications.
Exploration of Material Properties: Investigation into the polymerization of this compound and the characterization of the resulting polymers would open up avenues for its application in materials science.
Advanced investigations could then focus on mechanistic studies to understand how the compound interacts with its biological targets and on the development of more complex materials with tailored properties. The chiral nature of the compound offers a particularly exciting avenue for research, with potential applications in stereoselective processes in both chemistry and biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
